N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Description
This compound belongs to the thiazolidinone class, characterized by a 2,4-dioxo-1,3-thiazolidin-3-yl core. Its structure includes a (5Z)-5-(3-methoxybenzylidene) substituent, which introduces a conjugated aromatic system with an electron-donating methoxy group. The acetamide side chain is functionalized with a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) group and an ethyl moiety.
Properties
Molecular Formula |
C19H22N2O6S2 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C19H22N2O6S2/c1-3-20(14-7-8-29(25,26)12-14)17(22)11-21-18(23)16(28-19(21)24)10-13-5-4-6-15(9-13)27-2/h4-6,9-10,14H,3,7-8,11-12H2,1-2H3/b16-10- |
InChI Key |
WLPGKGMUPYCTLI-YBEGLDIGSA-N |
Isomeric SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)OC)/SC2=O |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves multiple steps, including the formation of the dioxidotetrahydrothiophene ring and the thiazolidinone moietyThe final step involves the condensation of the thiazolidinone with the methoxybenzylidene group under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Chemical Reactions Analysis
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit diverse pharmacological profiles depending on substituent variations. Below is a comparative analysis of structurally related compounds:
Structural and Functional Group Variations
Benzylidene Substituents Target Compound: The 3-methoxybenzylidene group provides electron-donating effects, which may enhance antioxidant or anti-inflammatory activity by stabilizing radical intermediates . Halogenated derivatives have shown selective antitumor effects in non-small cell lung cancer models . : Replacement of the benzene ring with a thiophene (as in 2-[(5Z)-5-(2-thienylmethylene)-...]) modifies aromatic interactions, impacting solubility and bioavailability .
Thiazolidinone Core Modifications Target Compound: The 2,4-dioxo configuration increases electrophilicity compared to 2-thioxo analogs (e.g., ’s 2-thioxo-4-thiazolidinones), affecting reactivity and metabolic pathways . : 1,1-Dioxide thiazolidinones (sulfones) exhibit improved oxidative stability over non-oxidized sulfur analogs, reducing susceptibility to enzymatic degradation .
: Substituted phenoxyacetamide derivatives (e.g., 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides) demonstrate hypoglycemic activity, suggesting the acetamide moiety’s role in targeting metabolic enzymes .
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Research Findings and Implications
- Electronic Effects : Electron-donating groups (e.g., methoxy) on the benzylidene ring may enhance antioxidant activity, while electron-withdrawing groups (e.g., chloro) improve antitumor selectivity .
- Solubility and Stability : The sulfone group in the target compound likely improves pharmacokinetic properties compared to sulfur-containing analogs .
- Synergistic Design: Hybrid structures combining thiazolidinone cores with bioactive side chains (e.g., imidazole, indole) could optimize target specificity and potency .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with potential biological activities. Its unique structure incorporates a tetrahydrothiophene ring and a thiazolidinone moiety, suggesting diverse pharmacological properties. This article reviews the biological activity of this compound based on existing literature, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 426.5 g/mol. The structure is characterized by several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₂O₄S |
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl derivatives exhibit significant anticancer properties. For instance, derivatives with thiazolidinone structures have shown cytotoxic effects against various cancer cell lines. A study reported IC50 values for related compounds against A549 lung cancer cells ranging from 11.20 to 59.61 µg/mL after 72 hours of treatment . The presence of methoxy and other substituents in the benzylidene moiety appears to enhance the anticancer activity.
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated. Compounds with similar structural features demonstrated moderate antioxidant activity compared to standard agents like butylated hydroxyanisole (BHA). The antioxidant mechanism is likely related to the ability of the thiazolidinone ring to scavenge free radicals.
Antimicrobial Activity
Thiazolidine derivatives are known for their broad-spectrum antimicrobial properties. Some studies have shown that these compounds can exhibit antibacterial effects comparable to conventional antibiotics such as oxacillin . The specific interactions of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl derivatives with bacterial enzymes could be a target for further investigation.
The biological activity of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl derivatives is primarily attributed to their ability to interact with various biological macromolecules:
Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
Receptor Modulation : It may alter receptor signaling pathways that are crucial for cell proliferation and survival.
Molecular Docking Studies : Preliminary molecular docking studies suggest that this compound can bind effectively to target proteins involved in cancer and microbial resistance.
Case Studies
Several case studies highlight the efficacy of thiazolidinone derivatives in treating specific diseases:
- Lung Cancer Treatment : A derivative similar to N-(1,1-dioxidotetrahydrothiophen) was tested against A549 cells and showed promising results in inducing apoptosis.
- Antimicrobial Trials : Compounds were tested against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
